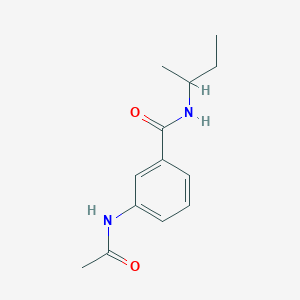![molecular formula C22H26N2O4 B269247 4-isobutoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B269247.png)
4-isobutoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-isobutoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide is a chemical compound that is widely used in scientific research. It is a potent inhibitor of several enzymes and has been shown to have potential applications in the treatment of various diseases.
作用機序
The mechanism of action of 4-isobutoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide involves the inhibition of HDACs. HDACs are enzymes that remove acetyl groups from histone proteins, leading to the repression of gene expression. Inhibition of HDACs by this compound leads to the accumulation of acetylated histones, which results in the activation of gene expression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-isobutoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide have been extensively studied. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for cancer treatment. It has also been shown to have anti-inflammatory effects and to protect against neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of 4-isobutoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide is its potent inhibitory activity against HDACs. This makes it a valuable tool for investigating the role of HDACs in various diseases. However, one of the limitations of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for research on 4-isobutoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide. One area of research is the development of more potent and selective HDAC inhibitors based on this compound. Another area of research is the investigation of the role of HDACs in the immune system and the potential use of HDAC inhibitors in the treatment of autoimmune diseases. Additionally, this compound has potential applications in the treatment of neurodegenerative diseases, and further research in this area is warranted.
合成法
The synthesis of 4-isobutoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide involves several steps. The initial step involves the reaction of 4-morpholinylcarbonyl chloride with 4-isobutoxyaniline to produce 4-isobutoxy-N-(4-morpholinylcarbonyl)aniline. This compound is then reacted with 3-bromobenzoyl chloride to produce the final product, 4-isobutoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide.
科学的研究の応用
4-isobutoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide has been extensively studied for its potential applications in scientific research. It has been shown to be a potent inhibitor of several enzymes, including histone deacetylases (HDACs), which are involved in the regulation of gene expression. This compound has been used in various studies to investigate the role of HDACs in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.
特性
製品名 |
4-isobutoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide |
|---|---|
分子式 |
C22H26N2O4 |
分子量 |
382.5 g/mol |
IUPAC名 |
4-(2-methylpropoxy)-N-[3-(morpholine-4-carbonyl)phenyl]benzamide |
InChI |
InChI=1S/C22H26N2O4/c1-16(2)15-28-20-8-6-17(7-9-20)21(25)23-19-5-3-4-18(14-19)22(26)24-10-12-27-13-11-24/h3-9,14,16H,10-13,15H2,1-2H3,(H,23,25) |
InChIキー |
RXPLBRDYBBZXAQ-UHFFFAOYSA-N |
SMILES |
CC(C)COC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)N3CCOCC3 |
正規SMILES |
CC(C)COC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)N3CCOCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-chloro-N-{[4-(pyrrolidin-1-ylcarbonyl)phenyl]carbamothioyl}benzamide](/img/structure/B269165.png)
![3-chloro-N-{[3-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}benzamide](/img/structure/B269166.png)
![2-(4-methylphenoxy)-N-[4-(propionylamino)phenyl]propanamide](/img/structure/B269168.png)
![2-(4-methoxyphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B269171.png)
![2-(2-chlorophenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B269172.png)
![3-[(anilinocarbonyl)amino]-N-propylbenzamide](/img/structure/B269175.png)
![2-(4-chloro-3-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B269176.png)
![3-[(anilinocarbonyl)amino]-N-ethyl-N-phenylbenzamide](/img/structure/B269177.png)
![2-butoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B269179.png)
![N-{4-[(2-phenoxypropanoyl)amino]phenyl}butanamide](/img/structure/B269180.png)
![3-[(anilinocarbonyl)amino]-N-(2-methoxyethyl)benzamide](/img/structure/B269185.png)
![4-[(anilinocarbonyl)amino]-N-(tert-butyl)benzamide](/img/structure/B269187.png)
![3-[(anilinocarbonyl)amino]-N-methyl-N-phenylbenzamide](/img/structure/B269188.png)